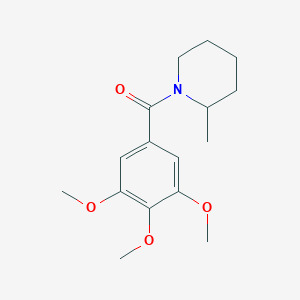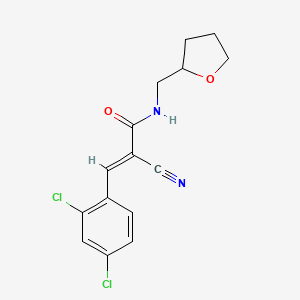
2-methyl-1-(3,4,5-trimethoxybenzoyl)piperidine
Übersicht
Beschreibung
“2-methyl-1-(3,4,5-trimethoxybenzoyl)piperidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom . The compound has a molecular formula of C17H25NO4 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of basic esters of 3,4,5-trimethoxybenzoyl acid has been synthesized and evaluated for antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains three methoxy groups (OCH3) and a benzoyl group (C6H5CO-), which are attached to the piperidine ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, similar compounds have been studied. For example, methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structures determined by X-ray single crystal diffraction .Wirkmechanismus
Target of Action
It is known that methyl 3,4,5-trimethoxybenzoate derivatives, which are structurally related to this compound, are associated with a variety of biological activities . These activities include antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It is suggested that these compounds may interact with their targets through weak directional hydrogen bonds and van der waals forces .
Biochemical Pathways
Related compounds are known to have antioxidant and free radical scavenging properties, suggesting they may play a role in protecting tissues and key metabolisms against reactive oxygen species .
Result of Action
Related compounds are known to protect cell structures from damage caused by reactive oxygen species, which can degrade key biomolecules including dna, lipids, enzymes, and proteins .
Action Environment
It is known that the structural stacking of aromatic systems in related compounds is consolidated by a combination of van der waals forces and weak directional hydrogen bonds .
Vorteile Und Einschränkungen Für Laborexperimente
TMA-6 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. TMA-6 is also relatively stable and has a long shelf-life, making it suitable for long-term storage. However, there are also several limitations to the use of TMA-6 in lab experiments. It is a controlled substance in many countries, which makes it difficult to obtain and use legally. TMA-6 also has potential side effects, including cardiovascular and gastrointestinal effects, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on TMA-6. One area of interest is the potential therapeutic applications of TMA-6 and other psychedelic drugs. TMA-6 has been shown to have antidepressant and anxiolytic effects in animal models, and there is growing interest in the potential use of psychedelic drugs for the treatment of mental health disorders. Another area of interest is the development of new psychedelic compounds based on the structure of TMA-6. By modifying the chemical structure of TMA-6, it may be possible to develop new compounds with improved therapeutic potential and reduced side effects. Finally, there is a need for further research on the mechanism of action of TMA-6 and other psychedelic drugs, in order to better understand their effects on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
TMA-6 has been used in scientific research to study the effects of psychoactive substances on the brain and behavior. It has been shown to have psychedelic effects similar to other phenethylamines such as 2C-B and mescaline. TMA-6 has been used in studies to investigate the neural mechanisms underlying the subjective effects of psychedelic drugs, as well as their potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-17(11)16(18)12-9-13(19-2)15(21-4)14(10-12)20-3/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPTUDNZZPPZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B3895389.png)

![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3895392.png)


![N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B3895419.png)

![ethyl 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B3895440.png)
![N-[2-(2-fluorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide](/img/structure/B3895447.png)
![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895460.png)
![3-(2-methoxyethyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895469.png)
![N-[5'-(aminomethyl)-2'-fluorobiphenyl-3-yl]acetamide](/img/structure/B3895485.png)
